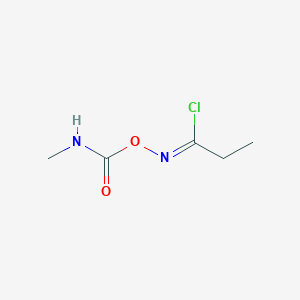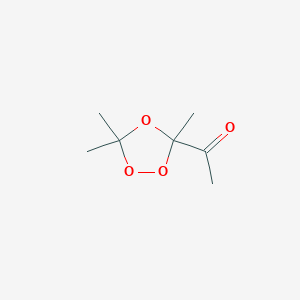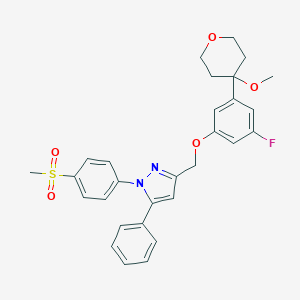![molecular formula C23H32N4O3S B163783 N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide CAS No. 139133-27-0](/img/structure/B163783.png)
N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nupafant is a platelet-activating factor (PAF) antagonist that has been studied for its potential to suppress ventricular fibrillation without causing QT prolongation . It has shown promise in cardiovascular research, particularly in reducing the incidence of ischemia-induced ventricular fibrillation .
Preparation Methods
The synthetic routes and reaction conditions for Nupafant are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Nupafant primarily undergoes reactions typical of organic compounds, such as:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Nupafant exerts its effects by selectively antagonizing the platelet-activating factor receptor. This action reduces the incidence of ischemia-induced ventricular fibrillation by targeting the ischemic region without affecting the QT interval or coronary flow . The molecular targets and pathways involved include the PAF receptor and associated signaling pathways .
Comparison with Similar Compounds
Nupafant is unique compared to other PAF antagonists like BN-50739, which have been associated with QT prolongation and adverse effects on coronary flow . Nupafant’s ability to suppress ventricular fibrillation without these side effects makes it a promising candidate for further development .
Similar Compounds
- BN-50739
- WEB 2086
- Apafant
These compounds share similar mechanisms of action but differ in their side effect profiles and efficacy .
Properties
CAS No. |
139133-27-0 |
|---|---|
Molecular Formula |
C23H32N4O3S |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[(2S)-1-ethoxy-4-methylpentan-2-yl]-N-methyl-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H32N4O3S/c1-6-30-16-20(13-17(2)3)26(5)31(28,29)21-9-7-19(8-10-21)15-27-18(4)25-22-14-24-12-11-23(22)27/h7-12,14,17,20H,6,13,15-16H2,1-5H3/t20-/m0/s1 |
InChI Key |
GFUNPHNHBVCVHW-FQEVSTJZSA-N |
SMILES |
CCOCN(C)S(=O)(=O)C1=C(C=C(C=C1)CN2C(=NC3=C2C=CN=C3)C)CCC(C)C |
Isomeric SMILES |
CCOC[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Canonical SMILES |
CCOCC(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Synonyms |
N-4-(1H-2-methylimidazo(4,5-c)pyridylmethyl)phenylsulfonyl-leucinyl ethyl ether nupafant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)


![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)


![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)


